molecular formula C19H16N4 B5508867 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine

1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine

Cat. No. B5508867
M. Wt: 300.4 g/mol
InChI Key: KNTUCFTZWOCVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as PPM-18, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been reported to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been reported to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its potential as a therapeutic agent for various diseases. Its ability to inhibit CK2 and the NF-κB pathway make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further studies are needed to explore the potential of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine as a therapeutic agent for other diseases, such as viral infections and neurological disorders.
Conclusion
In conclusion, 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is a small molecule compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit CK2 and the NF-κB pathway make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to explore the full potential of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine as a therapeutic agent and to develop more efficient synthesis methods for the compound.

Synthesis Methods

1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can be synthesized by a multistep process involving the condensation of 4-pyridinemethanol and 2-aminobenzimidazole, followed by the reaction of the resulting intermediate with phenylboronic acid. The final product can be obtained through purification by column chromatography or recrystallization.

Scientific Research Applications

1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

1-phenyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-2-4-17(5-3-1)23-14-22-18-12-16(6-7-19(18)23)21-13-15-8-10-20-11-9-15/h1-12,14,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTUCFTZWOCVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine

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